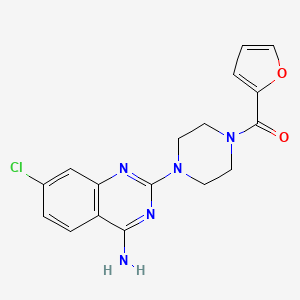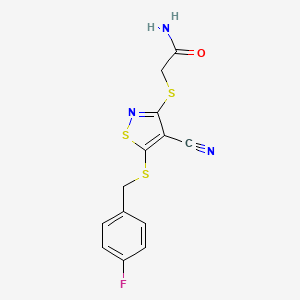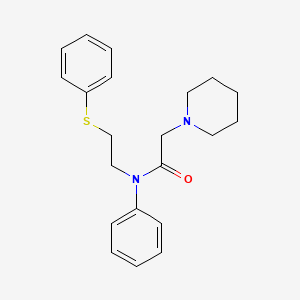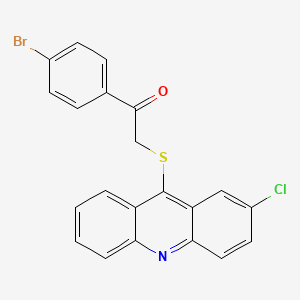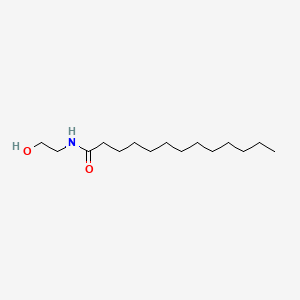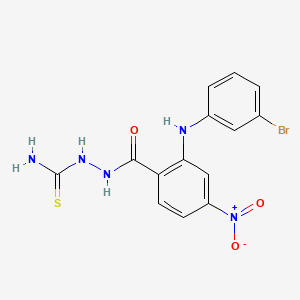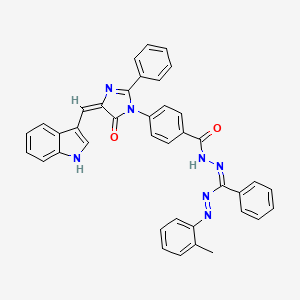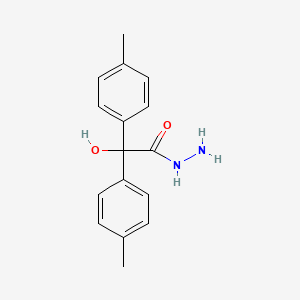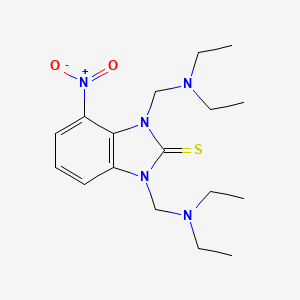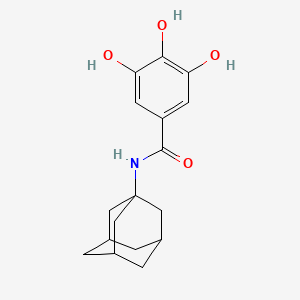
Disodium 2-(((5-((1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo(1H)-pyrazol-4-yl)azo)-2-methylphenyl)sulphonyl)amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 2-(((5-((1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo(1H)-pyrazol-4-yl)azo)-2-methylphenyl)sulphonyl)amino)benzoate is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as sulphonate, azo, and pyrazole. It is often used in research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 2-(((5-((1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo(1H)-pyrazol-4-yl)azo)-2-methylphenyl)sulphonyl)amino)benzoate involves several steps:
Diazotization: The process begins with the diazotization of 2,5-dichloroaniline in the presence of sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4,5-dihydro-3-methyl-5-oxo(1H)-pyrazole to form the azo compound.
Sulphonation: The resulting azo compound undergoes sulphonation using sulfuric acid to introduce the sulphonate group.
Final Coupling: The sulphonated azo compound is finally coupled with 2-methylphenylsulphonylamine and benzoic acid to form the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps in maintaining the desired reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Disodium 2-(((5-((1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo(1H)-pyrazol-4-yl)azo)-2-methylphenyl)sulphonyl)amino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulphonate and azo groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids and sulphones.
Reduction: Formation of amines and hydrazines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Disodium 2-(((5-((1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo(1H)-pyrazol-4-yl)azo)-2-methylphenyl)sulphonyl)amino)benzoate is widely used in scientific research due to its versatile properties:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms:
Molecular Targets: It interacts with specific enzymes and receptors, modulating their activity.
Pathways Involved: It influences signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Disodium 2-(((5-((1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo(1H)-pyrazol-4-yl)azo)-2-methylphenyl)sulphonyl)amino)benzoate can be compared with other similar compounds such as:
Disodium 5-[(2,5-dichloro-4-sulphonatophenyl)azo]salicylate: Similar in structure but differs in the position of functional groups.
Benzoic acid, 5-[2-(2,5-dichloro-4-sulfophenyl)diazenyl]-2-hydroxy-, sodium salt: Shares the azo and sulphonate groups but has different substituents on the aromatic ring.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
93805-64-2 |
|---|---|
Molecular Formula |
C24H17Cl2N5Na2O8S2 |
Molecular Weight |
684.4 g/mol |
IUPAC Name |
disodium;2-[[5-[[1-(2,5-dichloro-4-sulfonatophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-2-methylphenyl]sulfonylamino]benzoate |
InChI |
InChI=1S/C24H19Cl2N5O8S2.2Na/c1-12-7-8-14(9-20(12)40(35,36)30-18-6-4-3-5-15(18)24(33)34)27-28-22-13(2)29-31(23(22)32)19-10-17(26)21(11-16(19)25)41(37,38)39;;/h3-11,22,30H,1-2H3,(H,33,34)(H,37,38,39);;/q;2*+1/p-2 |
InChI Key |
BUWNNWQMCLPEJN-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C=C(C=C1)N=NC2C(=NN(C2=O)C3=CC(=C(C=C3Cl)S(=O)(=O)[O-])Cl)C)S(=O)(=O)NC4=CC=CC=C4C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


